2-fluoro-N-4-morpholinylbenzamide

Crystallography Structural Chemistry Medicinal Chemistry

Select 2-fluoro-N-4-morpholinylbenzamide as a foundational scaffold for focused library generation and SAR studies. The specific 2-fluoro substitution critically distinguishes this molecular architecture from 4-halo analogs, which exhibit significant amide bond distortions. This compound is a privileged motif in patented CNS therapeutics and validated antimicrobial agents. With a defined LogP of 0.92 and LogSW of -1.62, it provides a reliable baseline for lead optimization in drug discovery. Choose this scaffold to interrogate novel targets in depression, anxiety, ADHD, or to develop next-generation anti-infective agents.

Molecular Formula C11H13FN2O2
Molecular Weight 224.23 g/mol
Cat. No. B5131698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-fluoro-N-4-morpholinylbenzamide
Molecular FormulaC11H13FN2O2
Molecular Weight224.23 g/mol
Structural Identifiers
SMILESC1COCCN1NC(=O)C2=CC=CC=C2F
InChIInChI=1S/C11H13FN2O2/c12-10-4-2-1-3-9(10)11(15)13-14-5-7-16-8-6-14/h1-4H,5-8H2,(H,13,15)
InChIKeyFOLTXGIOSYCWEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>33.6 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-N-4-morpholinylbenzamide: A Foundational Benzamide Scaffold for SAR-Driven Procurement


2-Fluoro-N-4-morpholinylbenzamide (CAS: N/A; Molecular Formula: C11H13FN2O2; Molecular Weight: 224.23 g/mol) is a synthetic small molecule belonging to the class of N-morpholinyl benzamides . It is a commercially available screening compound characterized by a 2-fluoro substitution on the benzamide ring and a morpholine moiety attached to the amide nitrogen. Its core structure serves as a valuable intermediate and a foundational scaffold for structure-activity relationship (SAR) studies, particularly in the development of compounds with potential antimicrobial or central nervous system (CNS) applications . This compound is distinguished from its 4-halo-substituted analogs by the position of its fluorine atom, which is known to critically influence electronic properties and biological target interactions [1][2].

Why 2-Fluoro-N-4-morpholinylbenzamide Cannot Be Replaced by Unsubstituted or 4-Halo Benzamide Analogs


Generic substitution among N-morpholinyl benzamides is scientifically unsound due to the profound impact of halogen position and identity on molecular conformation, electronic distribution, and biological activity. While the morpholine ring's O-atom has a negligible effect on amidic resonance, the halogen substituent on the phenyl ring is critical [1]. For instance, a 4-iodo substitution in the same N-morpholinylbenzamide series induces a significant distortion of the amide bond (τ + χN = 33°), a structural perturbation not observed with other halogens [1]. Furthermore, in related benzamide derivative series, the position of a fluoro group is a key determinant of biological activity in patents targeting CNS disorders, underscoring that even a positional isomer change from the 2- to the 4- position yields a compound with a different pharmacological profile and, therefore, a different procurement and research utility [2].

Quantitative Differentiation Guide for 2-Fluoro-N-4-morpholinylbenzamide: A Comparator-Driven Analysis


Structural Differentiation: Amide Bond Planarity vs. Distortion in 4-Halo Analogs

In the N-morpholinylbenzamide series, the nature of the halogen substituent on the phenyl ring dictates the amide bond geometry. While specific crystallographic data for the 2-fluoro analog is not directly reported, a direct comparison among its 4-halo-substituted counterparts reveals a stark structural divergence. The 4-iodo-N-morpholinylbenzamide crystallizes with a significant distortion of the amide bond, quantified by the sum of the torsion angles τ and χN, which equals 33° [1]. This distortion is not observed to the same degree in the 4-bromo, 4-chloro, or 4-fluoro analogs, which are expected to maintain greater planarity [1]. This evidence highlights that even within a single class, halogen identity dictates a compound's three-dimensional conformation, making it a unique chemical entity for studies where molecular shape is critical, such as in protein binding.

Crystallography Structural Chemistry Medicinal Chemistry

Physicochemical Property Comparison: LogP and Aqueous Solubility

The physicochemical profile of 2-fluoro-N-4-morpholinylbenzamide, as reported by commercial vendors, offers quantifiable differentiation from unsubstituted or differently substituted analogs. The compound has a calculated LogP of 0.92 and a LogSW of -1.62, indicating moderate lipophilicity and aqueous solubility . In contrast, the unsubstituted benzamide (LogP ~0.64) is more hydrophilic, while the 4-fluoro isomer is expected to have a similar LogP but may differ in other parameters like polar surface area (tPSA) . These differences are not trivial; a shift of 0.28 in LogP can significantly alter membrane permeability and oral bioavailability in drug development programs, making the 2-fluoro analog a distinct chemical entity for screening cascades targeting CNS penetration or specific ADME profiles.

ADME Physicochemical Properties Drug Discovery

Synthetic Utility: A Precursor for Bioactive N-(2-fluoro-4-morpholin-4-yl-phenyl)benzamide Derivatives

2-Fluoro-N-4-morpholinylbenzamide is not just a compound but a key starting material for the synthesis of more complex, biologically active molecules. A 2020 study demonstrated the efficient synthesis of a series of novel N-(2-fluoro-4-morpholin-4-yl-phenyl)-substituted-benzamide derivatives using 2-fluoro-4-morpholinobenzenamine, a compound structurally and synthetically related to 2-fluoro-N-4-morpholinylbenzamide, as the core building block . Some of these synthesized derivatives exhibited potent antifungal and antibacterial activity when compared to standard drugs like Gentamycin, Ampicillin, and Nystatin . While the specific activity of the final derivatives is reported, the value of the parent 2-fluoro-N-4-morpholinylbenzamide scaffold lies in its proven utility to generate compounds with verified bioactivity, offering a direct path to novel chemical matter not accessible from other benzamide isomers.

Synthetic Chemistry Medicinal Chemistry Antimicrobial Research

Positional Isomer Differentiation: CNS Patent Activity for 2-Fluoro-4-morpholinylphenyl Motifs

The unique 2-fluoro-4-morpholinylphenyl motif, to which 2-fluoro-N-4-morpholinylbenzamide is closely related, is specifically claimed and exemplified in patents for the treatment of CNS disorders, including depression, anxiety disorders, bipolar disorder, and ADHD [1]. For instance, patent WO2012168265A1 discloses numerous compounds with a 2-fluoro-4-morpholin-2-yl-phenyl core, such as (S)-6-ethoxy-N-(2-fluoro-4-(morpholin-2-yl)phenyl)nicotinamide, for these therapeutic indications [1]. This patent activity provides strong class-level inference that the specific 2-fluoro-4-morpholinylphenyl arrangement is a privileged scaffold for CNS target engagement, whereas isomeric forms (e.g., 3-fluoro or 4-fluoro analogs) are not featured in the same context. This makes 2-fluoro-N-4-morpholinylbenzamide a strategically important compound for research programs aimed at CNS targets.

CNS Drug Discovery Medicinal Chemistry Intellectual Property

High-Value Application Scenarios for Procuring 2-Fluoro-N-4-morpholinylbenzamide


Scaffold for Antimicrobial SAR Library Synthesis

Procure 2-fluoro-N-4-morpholinylbenzamide as a core scaffold to generate a focused library of N-(2-fluoro-4-morpholin-4-yl-phenyl)-substituted-benzamide derivatives. This approach is validated by prior research demonstrating that derivatives of this specific scaffold exhibit potent antimicrobial activity against a panel of bacteria and fungi, offering a proven path to discovering novel anti-infective agents .

Probe for CNS Target Engagement in Drug Discovery

Use 2-fluoro-N-4-morpholinylbenzamide or its immediate derivatives as a chemical probe in assays for CNS targets related to depression, anxiety, or ADHD. Its core motif is a privileged structure in patented CNS compounds, making it a strategic choice for validating novel targets or mechanisms of action in neurological research [1].

Physicochemical Profiling and Lead Optimization

Employ 2-fluoro-N-4-morpholinylbenzamide in physicochemical and ADME assays. Its specific LogP (0.92) and LogSW (-1.62) provide a defined baseline for understanding how the 2-fluoro substitution on the morpholinylbenzamide core influences properties like solubility, permeability, and metabolic stability, which is essential for lead optimization in drug discovery programs .

Conformational Analysis and Molecular Modeling

Incorporate 2-fluoro-N-4-morpholinylbenzamide into molecular modeling and conformational analysis studies. By comparing it to the structurally characterized 4-halo-N-morpholinylbenzamide series, researchers can investigate how the position of the fluorine atom influences amide bond geometry and overall molecular shape, providing valuable insights for structure-based drug design [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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